CP 1282 CP 1282
Brand Name: Vulcanchem
CAS No.: 69712-30-7
VCID: VC21106896
InChI: InChI=1S/C17H17N7O8S4/c1-23-16(19-21-22-23)35-4-6-3-34-15-17(32-2,14(31)24(15)9(6)12(29)30)18-7(25)5-33-13-8(11(27)28)10(26)20-36-13/h15H,3-5H2,1-2H3,(H,18,25)(H,20,26)(H,27,28)(H,29,30)/t15-,17+/m1/s1
SMILES: CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)CSC4=C(C(=O)NS4)C(=O)O)OC)SC2)C(=O)O
Molecular Formula: C17H17N7O8S4
Molecular Weight: 575.6 g/mol

CP 1282

CAS No.: 69712-30-7

Cat. No.: VC21106896

Molecular Formula: C17H17N7O8S4

Molecular Weight: 575.6 g/mol

* For research use only. Not for human or veterinary use.

CP 1282 - 69712-30-7

Specification

CAS No. 69712-30-7
Molecular Formula C17H17N7O8S4
Molecular Weight 575.6 g/mol
IUPAC Name (6R,7S)-7-[[2-[(4-carboxy-3-oxo-1,2-thiazol-5-yl)sulfanyl]acetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Standard InChI InChI=1S/C17H17N7O8S4/c1-23-16(19-21-22-23)35-4-6-3-34-15-17(32-2,14(31)24(15)9(6)12(29)30)18-7(25)5-33-13-8(11(27)28)10(26)20-36-13/h15H,3-5H2,1-2H3,(H,18,25)(H,20,26)(H,27,28)(H,29,30)/t15-,17+/m1/s1
Standard InChI Key WCUINLYXNAJTNU-WBVHZDCISA-N
Isomeric SMILES CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@](C3=O)(NC(=O)CSC4=C(C(=O)NS4)C(=O)O)OC)SC2)C(=O)O
SMILES CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)CSC4=C(C(=O)NS4)C(=O)O)OC)SC2)C(=O)O
Canonical SMILES CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)CSC4=C(C(=O)NS4)C(=O)O)OC)SC2)C(=O)O

Introduction

Structure and Properties

Molecular Structure and Composition

CP 1282 possesses a complex molecular structure characteristic of cephalosporin antibiotics, featuring the distinctive β-lactam ring system that is central to its antimicrobial activity. The molecular formula comprises 17 hydrogen atoms, 17 nitrogen atoms, 7 oxygen atoms, and 8 sulfur atoms, reflecting its intricate chemical composition . The structure includes several key functional groups that contribute to its pharmacological properties: the β-lactam core, an isothiazolyl moiety, a tetrazole ring, and multiple carbonyl and carboxylic acid groups. The stereochemistry at positions 6R and 7S is critical for its biological activity, as is common with many β-lactam antibiotics where the spatial arrangement of atoms directly impacts binding to bacterial targets.

Physical and Chemical Properties

As a pharmaceutical compound, CP 1282 exhibits specific physical and chemical properties that influence its stability, solubility, and bioavailability. While detailed spectroscopic data is limited in the available literature, the compound is known to demonstrate similar degradation rates to Cefotetan, suggesting comparable stability profiles under various conditions . The presence of multiple functional groups, including carboxylic acids, contributes to its solubility characteristics and potential for chemical interactions. Its tautomeric relationship with Cefotetan indicates that it can undergo specific structural rearrangements while maintaining similar core properties, a phenomenon that has implications for both its stability and biological activity.

Structural Comparison with Cefotetan

CP 1282 is specifically characterized as a tautomeric form of Cefotetan (C242970), a well-established cephalosporin antibiotic . Tautomerism involves the migration of a hydrogen atom accompanied by a switch of a single bond and adjacent double bond, resulting in structural isomers that can rapidly interconvert. This relationship suggests that while CP 1282 and Cefotetan share identical atomic composition, they differ in the exact arrangement of specific bonds and hydrogen atoms. This structural nuance has significant implications for understanding the compound's stability, reactivity, and potentially its mechanism of action against bacterial targets. The similarities in degradation rates between CP 1282 and Cefotetan further support their close structural and chemical relationship.

Applications and Pharmacological Activity

Research Applications

Research Findings and Literature Review

Key Studies and Publications

The scientific understanding of CP 1282 has been shaped by several key publications that have established its properties and relationship to other antimicrobial compounds. Koshiro et al.'s study published in Chemical and Pharmaceutical Bulletin (1989, volume 37, page 1864) represents a significant contribution to the characterization of CP 1282, particularly in establishing its tautomeric relationship with Cefotetan . Similarly, the work by Naber et al. in Zeitschrift für Antimikrobielle und Antineoplastische Chemotherapie (1984, volume 2, page 161) provides additional insights into this compound's antimicrobial properties . These publications form the cornerstone of scientific knowledge regarding CP 1282, though the limited citations suggest that this compound may be less extensively studied than other antibiotics.

QuantityPrice
10mg350.00 €
100mg2,216.00 €

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